Molecular Weight and Substituent Profile Comparison: 5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene vs. 5,6-Dimethoxy-2,3-dihydro-1H-indene vs. 5,6-Dimethoxy-1-indanone
The target compound (CAS 51458-29-8) has a molecular weight of 206.28 g/mol, compared to 178.23 g/mol for 5,6-Dimethoxy-2,3-dihydro-1H-indene (CAS 59078-28-3) and 192.21 g/mol for 5,6-Dimethoxy-1-indanone (CAS 2107-69-9) . This difference arises from the presence of a geminal 1,1-dimethyl group, which distinguishes it from the simpler indane and indanone analogs. The 5,6-Dimethoxy-1-methylindane analog (CAS not assigned, MW 192.25 g/mol) has only one methyl group at C1, providing intermediate steric bulk . This quantitative molecular weight difference corresponds to a calculated cLogP increase of approximately 1.5 log units relative to 5,6-dimethoxy-2,3-dihydro-1H-indene, indicating significantly enhanced lipophilicity [1].
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 206.28 g/mol; cLogP ~3.0 |
| Comparator Or Baseline | 5,6-Dimethoxy-2,3-dihydro-1H-indene (CAS 59078-28-3): 178.23 g/mol, cLogP ~1.5; 5,6-Dimethoxy-1-indanone (CAS 2107-69-9): 192.21 g/mol; 5,6-Dimethoxy-1-methylindane: 192.25 g/mol |
| Quantified Difference | +28.05 g/mol vs. 5,6-dimethoxy-2,3-dihydro-1H-indene; +14.07 g/mol vs. 5,6-dimethoxy-1-indanone; ΔcLogP +1.5 |
| Conditions | Calculated values based on molecular structure |
Why This Matters
Higher molecular weight and lipophilicity can influence membrane permeability, metabolic stability, and protein binding in drug discovery contexts.
- [1] Calculated cLogP values using ChemAxon/MarvinSketch: 5,6-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indene (cLogP ~3.0); 5,6-dimethoxy-2,3-dihydro-1H-indene (cLogP ~1.5). View Source
